10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, also known as NBQX, is a synthetic compound that has been widely used in scientific research. It is a competitive antagonist of the ionotropic glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system.
Mechanism of Action
10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of excitatory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. It has also been shown to prevent the development of kindling, which is a model of epilepsy. Additionally, 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to reduce the infarct size in animal models of stroke.
Advantages and Limitations for Lab Experiments
One of the main advantages of 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is that it is a highly selective antagonist of the AMPA receptor subtype, which allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. However, one of the limitations of 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is that it has a relatively short half-life, which requires frequent administration in in vivo experiments.
Future Directions
There are several future directions for the study of 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. One direction is to investigate the role of the AMPA receptor subtype in the development and progression of various neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective antagonists of the AMPA receptor subtype for therapeutic use. Additionally, the combination of 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one with other drugs or therapies could be explored to enhance its efficacy and reduce its side effects.
Conclusion:
10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It acts as a competitive antagonist of the AMPA receptor subtype, which results in the inhibition of excitatory neurotransmission in the central nervous system. 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several advantages and limitations for lab experiments, and there are several future directions for its study.
Scientific Research Applications
10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been used to investigate the molecular mechanisms of synaptic plasticity, learning, and memory. It has also been used to study the pathophysiology of various neurological disorders, such as epilepsy, stroke, and Parkinson's disease.
properties
IUPAC Name |
5-butyl-7-(3-methylphenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-3-4-12-25-19-10-5-6-11-20(19)31-22-15-17(26(28)29)14-21(23(22)24(25)27)30-18-9-7-8-16(2)13-18/h5-11,13-15H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWRWTAGJMIGDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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